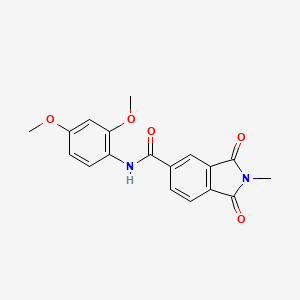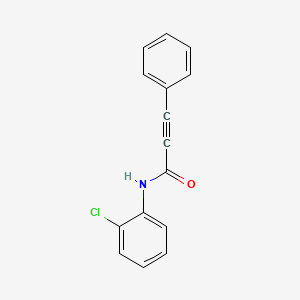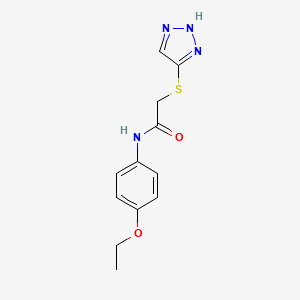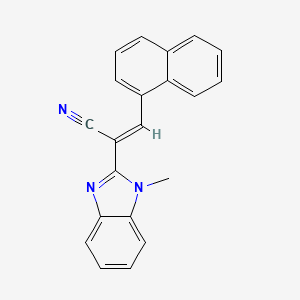
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, also known as CPT, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. CPT belongs to the class of compounds known as camptothecins, which are known to inhibit the activity of DNA topoisomerase I, an enzyme involved in DNA replication and transcription.
作用機序
The anticancer activity of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is thought to be due to its ability to inhibit the activity of DNA topoisomerase I. This enzyme is involved in the unwinding of DNA during replication and transcription, and inhibition of its activity leads to the accumulation of DNA strand breaks and ultimately cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit a number of other biochemical and physiological effects. For example, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the activity of the enzyme phosphodiesterase, which is involved in the breakdown of cyclic AMP. This inhibition leads to an increase in intracellular levels of cyclic AMP, which can have a number of physiological effects, including the relaxation of smooth muscle.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it exhibits potent anticancer activity against a wide range of cancer cell lines. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents. However, one limitation of using N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide in lab experiments is that it can be difficult to synthesize and purify, which can limit its availability for research purposes.
将来の方向性
There are a number of potential future directions for research on N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide. One area of research could focus on the development of more efficient synthesis methods for N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide, which could increase its availability for research purposes. Another area of research could focus on the development of new derivatives of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide with improved anticancer activity and reduced toxicity. Finally, research on the mechanisms of action of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide and its derivatives could provide insights into the development of new anticancer agents with novel mechanisms of action.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with methylamine, followed by the reaction of the resulting imine with phthalic anhydride. The final step involves the reduction of the resulting isoindolinecarboxamide with lithium aluminum hydride.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide exhibits potent cytotoxic activity against a wide range of cancer cell lines, including those derived from lung, breast, colon, and ovarian cancers. In addition, N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to exhibit synergistic effects when used in combination with other anticancer agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-20-17(22)12-6-4-10(8-13(12)18(20)23)16(21)19-14-7-5-11(24-2)9-15(14)25-3/h4-9H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPPFPDGQIYSIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5440390.png)
![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5440395.png)
![2-({2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5440408.png)
![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5440411.png)
![2,4-di-tert-butyl-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5440414.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5440425.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(pyridin-3-ylmethyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5440428.png)
![N,N-dimethyl-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B5440434.png)

![5-ethyl-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B5440455.png)

![2-{[3-cyano-4-(2-furyl)-7-(2-furylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}acetamide](/img/structure/B5440472.png)